



Application Notes: ML311 for In Vitro Apoptosis Induction

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Compound of Interest		
Compound Name:	ML311	
Cat. No.:	B1676646	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **ML311** is a potent and selective small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1] Mcl-1 is a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[1][2] In many cancers, including multiple myeloma and chronic lymphoblastic leukemia, Mcl-1 is overexpressed, sequestering pro-apoptotic proteins like Bim and preventing programmed cell death.[1][3] **ML311** selectively disrupts the Mcl-1/Bim protein-protein interaction, liberating Bim to activate the apoptotic cascade, making it a valuable tool for cancer research and a promising therapeutic strategy.[1] These notes provide detailed protocols for utilizing **ML311** to induce apoptosis in vitro.

Mechanism of Action The Bcl-2 family of proteins maintains a delicate balance between cell survival and death.[3] Anti-apoptotic proteins like Mcl-1 and Bcl-xL bind to and inhibit proapoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and "effector" proteins (Bax, Bak).[2][4][5] Upon receiving an apoptotic stimulus, BH3-only proteins are unleashed, activating Bax and Bak.[5] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspases-3/7), culminating in apoptosis.[1][3]

ML311 functions as a BH3 mimetic, specifically targeting the BH3-binding groove of Mcl-1. By occupying this groove, **ML311** competitively displaces Bim from Mcl-1. The released Bim is then free to directly activate Bax and Bak, triggering the downstream apoptotic events.[1]

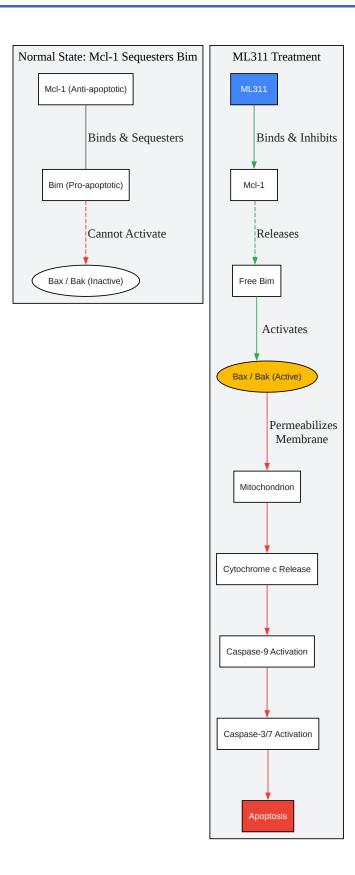




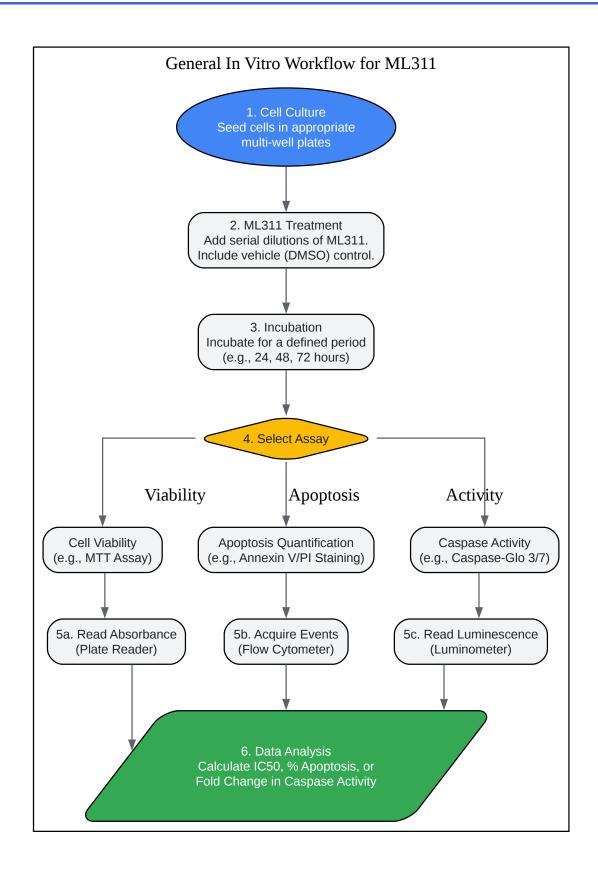


ML311 exhibits high selectivity for Mcl-1 over other anti-apoptotic proteins like Bcl-xL, which is crucial for minimizing off-target effects.[1]









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